

Application Note: Determining the Cetane Number of 5-Ethyl-2,2-dimethyloctane

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Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethyloctane

Cat. No.: B14556699

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Abstract

This document provides a detailed protocol for determining the cetane number (CN) of the novel compound **5-Ethyl-2,2-dimethyloctane**. The cetane number is a critical indicator of a fuel's ignition quality in compression-ignition engines.^[1] As no experimental data for the cetane number of **5-Ethyl-2,2-dimethyloctane** is currently available, this application note outlines the standardized experimental procedure for its determination using the ASTM D613 method.^{[2][3]} Furthermore, it discusses the anticipated cetane number range for this molecule based on established relationships between molecular structure and ignition quality.^{[4][5]}

Introduction

The cetane number is a dimensionless descriptor that quantifies the ignition delay of a fuel in a diesel engine; this is the period between the injection of the fuel and the start of combustion.^[1] ^[6] The scale for cetane number is defined by two reference fuels: n-hexadecane (cetane), with excellent ignition properties, is assigned a cetane number of 100, while 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane), which has poor ignition qualities, has a cetane number of 15.^{[1][4]}

The molecular structure of a hydrocarbon significantly influences its cetane number.^[4] Generally, long, straight-chain alkanes (n-paraffins) have high cetane numbers, whereas branched alkanes (iso-paraffins) and aromatic compounds tend to have lower cetane numbers.

[4][7] Increased branching, in particular, is correlated with a lower cetane number.[5] Given that **5-Ethyl-2,2-dimethyloctane** is a highly branched alkane, it is expected to exhibit a relatively low cetane number.

This application note provides a comprehensive protocol for the experimental determination of the cetane number of **5-Ethyl-2,2-dimethyloctane** using the industry-standard ASTM D613 method, which employs a Cooperative Fuel Research (CFR) engine.[6][8]

Experimental Protocol: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil

This protocol describes the determination of the cetane number using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[9]

1. Apparatus:

- Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.
- Instrumentation for measuring engine speed, temperatures (coolant, intake air, oil), and injection timing.
- A handwheel for adjusting the compression ratio, calibrated to provide a digital counter reading.
- Fuel handling and delivery system with multiple reservoirs for the test sample and reference fuels.
- Ignition delay measurement system.

2. Reference and Check Fuels:

- Primary Reference Fuels:
 - n-Hexadecane (Cetane): Conforming to ASTM specifications, with a designated cetane number of 100.

- 2,2,4,4,6,8,8-Heptamethylnonane (HMN): Conforming to ASTM specifications, with a designated cetane number of 15.
- Check Fuels: Diesel fuels with known cetane numbers to verify engine performance.

3. Experimental Procedure:

- Engine Preparation and Warm-up:
 - Perform all necessary pre-test maintenance on the CFR engine.
 - Start the engine and allow it to warm up under standardized conditions until all temperatures and pressures are stable.
- Standardization of Engine Operating Conditions:
 - Adjust the engine to the specified operating conditions as detailed in the ASTM D613 standard. This includes:
 - Engine Speed: 900 ± 9 rpm
 - Injection Timing: 13.0 ± 0.2 degrees before top dead center (btdc)
 - Injector Opening Pressure: 10.3 ± 0.34 MPa
 - Fuel Flow Rate: 13.0 ± 0.2 mL/min
 - Intake Air Temperature: $66 \pm 0.5^{\circ}\text{C}$
 - Coolant Temperature: $100 \pm 1.5^{\circ}\text{C}$
- Sample Bracketing:
 - Introduce the **5-Ethyl-2,2-dimethyloctane** sample into one of the engine's fuel reservoirs.
 - Operate the engine on the sample and adjust the compression ratio using the handwheel until the ignition delay is 13.0 degrees. Record the handwheel reading.

- Based on the handwheel reading for the sample, select two primary reference fuel blends that are expected to bracket the sample's cetane number. One blend should have a higher and one a lower cetane number than the sample.
- Prepare these bracketing reference fuel blends by volume from the primary reference fuels.
- Cetane Number Determination:
 - Operate the engine on the high-cetane reference fuel blend and adjust the compression ratio to achieve a 13.0-degree ignition delay. Record the handwheel reading.
 - Operate the engine on the low-cetane reference fuel blend and adjust the compression ratio to achieve a 13.0-degree ignition delay. Record the handwheel reading.
 - Re-run the **5-Ethyl-2,2-dimethyloctane** sample to ensure the initial reading is repeatable. The handwheel readings for the sample and the two reference blends should be stable.
- Calculation:
 - Calculate the cetane number of **5-Ethyl-2,2-dimethyloctane** by linear interpolation between the handwheel readings and the cetane numbers of the two bracketing reference fuel blends. The formula for calculation is provided in the ASTM D613 standard.

Data Presentation

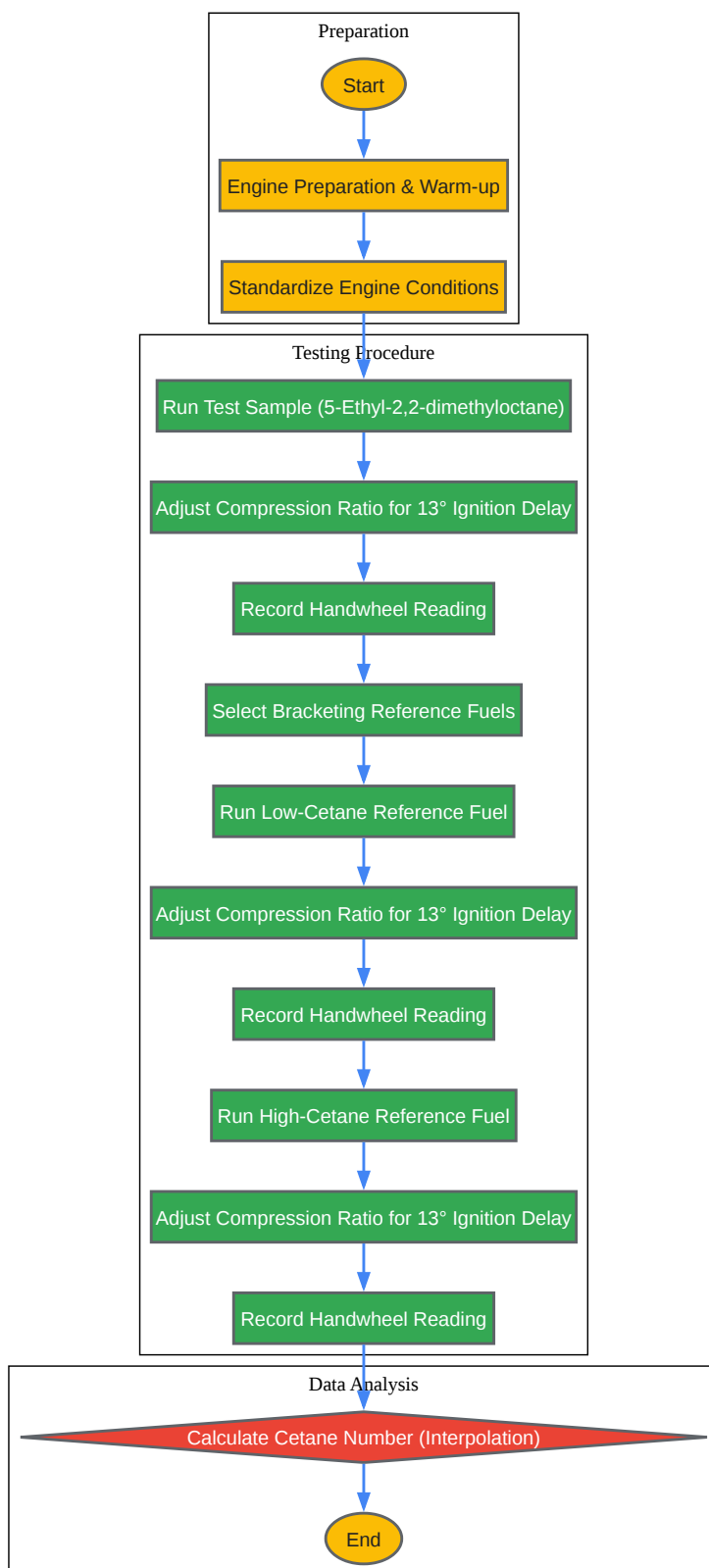
The following table should be used to record the experimental data for the determination of the cetane number of **5-Ethyl-2,2-dimethyloctane**.

Parameter	Value
Sample Identification	5-Ethyl-2,2-dimethyloctane
Date of Analysis	
Analyst	
Engine Identification	
Low Cetane Reference Fuel Blend (%)	
High Cetane Reference Fuel Blend (%)	
Handwheel Reading (Low Ref. Fuel)	
Handwheel Reading (High Ref. Fuel)	
Handwheel Reading (Sample)	
Calculated Cetane Number	

Expected Results and Discussion

As previously mentioned, the cetane number of a hydrocarbon is strongly dependent on its molecular structure. Long, unbranched alkanes generally exhibit high cetane numbers. Conversely, the introduction of branching in the carbon chain tends to lower the cetane number. **5-Ethyl-2,2-dimethyloctane** is a C12 hydrocarbon with a significant degree of branching. The presence of two methyl groups at the C2 position and an ethyl group at the C5 position will likely hinder the autoignition process, leading to a longer ignition delay and consequently a lower cetane number compared to a linear C12 alkane (n-dodecane). For context, highly branched alkanes such as 2,3,4,5,6,7,8-heptamethylnonane have a cetane number of 15.^[5] While a precise prediction is not possible without experimental data, it is anticipated that the cetane number of **5-Ethyl-2,2-dimethyloctane** will be in the lower range for paraffinic hydrocarbons.

Mandatory Visualization



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